molecular formula C19H20BrN5O2S B12148905 2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-bromophenyl)acetamide

2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-bromophenyl)acetamide

Cat. No.: B12148905
M. Wt: 462.4 g/mol
InChI Key: FFABBDPXIMHBAU-UHFFFAOYSA-N
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Description

“2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-bromophenyl)acetamide” is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-bromophenyl)acetamide” typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Phenyl Groups: The phenyl groups can be introduced via nucleophilic substitution reactions.

    Formation of the Sulfanyl Linkage: This step involves the reaction of a thiol group with the triazole ring.

    Acetamide Formation:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or amino groups, converting them to corresponding amines or hydroxylamines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, hydroxylamines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

    Antimicrobial Activity: Potential use as an antimicrobial agent.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

    Therapeutic Applications: Potential use in the treatment of various diseases.

Industry

    Agriculture: Use as a pesticide or herbicide.

    Polymer Industry: Incorporation into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of “2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-bromophenyl)acetamide” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Inhibition of Enzyme Activity: Binding to the active site of enzymes and preventing substrate binding.

    Receptor Modulation: Interaction with cell surface or intracellular receptors, altering their activity.

    DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Phenylacetamide Derivatives: Compounds with similar acetamide groups but different aromatic rings.

Uniqueness

“2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-bromophenyl)acetamide” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other triazole or phenylacetamide derivatives.

Properties

Molecular Formula

C19H20BrN5O2S

Molecular Weight

462.4 g/mol

IUPAC Name

2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide

InChI

InChI=1S/C19H20BrN5O2S/c1-12(2)27-16-8-3-5-13(9-16)18-23-24-19(25(18)21)28-11-17(26)22-15-7-4-6-14(20)10-15/h3-10,12H,11,21H2,1-2H3,(H,22,26)

InChI Key

FFABBDPXIMHBAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

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